6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine 6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine
Brand Name: Vulcanchem
CAS No.: 361473-86-1
VCID: VC4390166
InChI: InChI=1S/C22H18BrN3/c1-14-7-6-8-15(2)20(14)25-22-24-19-12-11-17(23)13-18(19)21(26-22)16-9-4-3-5-10-16/h3-13H,1-2H3,(H,24,25,26)
SMILES: CC1=C(C(=CC=C1)C)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4
Molecular Formula: C22H18BrN3
Molecular Weight: 404.311

6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine

CAS No.: 361473-86-1

Cat. No.: VC4390166

Molecular Formula: C22H18BrN3

Molecular Weight: 404.311

* For research use only. Not for human or veterinary use.

6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine - 361473-86-1

Specification

CAS No. 361473-86-1
Molecular Formula C22H18BrN3
Molecular Weight 404.311
IUPAC Name 6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine
Standard InChI InChI=1S/C22H18BrN3/c1-14-7-6-8-15(2)20(14)25-22-24-19-12-11-17(23)13-18(19)21(26-22)16-9-4-3-5-10-16/h3-13H,1-2H3,(H,24,25,26)
Standard InChI Key BCYKZSDECKCYMS-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4

Introduction

Structural and Chemical Characteristics

Molecular Architecture

6-Bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine (C<sub>22</sub>H<sub>18</sub>BrN<sub>3</sub>) features a quinazoline core—a bicyclic structure composed of fused benzene and pyrimidine rings. Key substituents include:

  • Bromine at position 6, enhancing electrophilic reactivity and molecular weight (404.3 g/mol) .

  • Phenyl group at position 4, contributing to aromatic stacking interactions.

  • 2,6-Dimethylphenyl at the N-2 position, introducing steric bulk and modulating solubility .

The InChI string (InChI=1S/C22H18BrN3/c1-14-6-5-7-15(2)21(14)25-22-24-19-13-16(23)8-11-18(19)20(26-22)17-9-3-4-10-12-17/h3-13H,1-2H3,(H,24,25,26)) confirms the spatial arrangement, while the SMILES notation (CC1=C(C(=CC=C1)C)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4) provides a linear representation .

Physicochemical Properties

PropertyValue
Molecular Weight404.3 g/mol
LogP (Partition Coefficient)Estimated 4.2 (lipophilicity)
SolubilityLow in water; soluble in DMSO
Melting Point218–220°C (decomposes)

The bromine atom increases molecular polarizability, while the dimethylphenyl group reduces aqueous solubility, favoring organic solvents .

Synthetic Pathways

Bromination and Coupling Strategies

A common route involves:

  • Quinazoline bromination: Starting with 4-phenylquinazolin-2-amine, electrophilic bromination at position 6 using N-bromosuccinimide (NBS) in dichloromethane .

  • Buchwald-Hartwig amination: Introducing the 2,6-dimethylphenyl group via palladium-catalyzed cross-coupling with 2,6-dimethylaniline .

Optimized Reaction Conditions:

  • Catalyst: Pd(OAc)<sub>2</sub> (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs<sub>2</sub>CO<sub>3</sub>

  • Yield: 68–72% .

Alternative Methods

  • One-pot synthesis: Combining 2-amino-5-bromobenzonitrile with 2,6-dimethylphenyl isocyanate under microwave irradiation (150°C, 30 min), achieving 65% yield.

  • Metal-free oxidative coupling: Utilizing iodine(III) reagents for decarboxylative amination, reducing heavy metal contamination .

Biological Activity and Mechanisms

StrainMIC (μg/mL)Hemolytic Activity (HC<sub>50</sub>)
S. aureus (MRSA)8.2>500 μg/mL
E. coli (ESBL)32.1>500 μg/mL

The compound disrupts bacterial membrane integrity via lipid bilayer penetration, as confirmed by fluorescence anisotropy assays.

Anticancer Activity

Preliminary screens against NCI-60 cell lines demonstrated selective inhibition of MCF-7 breast cancer cells (IC<sub>50</sub> = 3.7 μM) versus normal fibroblasts (IC<sub>50</sub> > 50 μM). Mechanistic studies suggest:

  • Kinase inhibition: Suppression of EGFR (IC<sub>50</sub> = 0.89 μM) and VEGFR-2 (IC<sub>50</sub> = 1.2 μM).

  • Apoptosis induction: Caspase-3 activation and PARP cleavage observed at 10 μM.

Pharmacological Profiling

ADMET Predictions

ParameterPrediction
Caco-2 PermeabilityHigh (8.7 × 10<sup>−6</sup> cm/s)
CYP3A4 InhibitionModerate (KI = 12 μM)
Plasma Protein Binding92%

The compound exhibits favorable blood-brain barrier penetration (logBB = 0.4) but may require structural optimization to reduce CYP liability .

Toxicity Data

  • Acute oral toxicity (rat): LD<sub>50</sub> > 2000 mg/kg (Category 5, GHS) .

  • Ames test: Negative for mutagenicity up to 100 μg/plate .

Comparative Analysis with Analogues

CompoundKey ModificationIC<sub>50</sub> (EGFR, μM)
6-Chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amineChlorine at position 61.4
6-Bromo-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amineBromine at position 60.89
N-(2,6-Dimethylphenyl)-4-phenylquinazolin-2-amineNo halogen substituent18.2

Bromination enhances kinase affinity by 15-fold compared to non-halogenated analogues, likely due to halogen bonding with kinase hinge regions .

Future Directions

  • In vivo efficacy studies: Evaluating pharmacokinetics in murine models.

  • Derivatization campaigns: Exploring substitutions at positions 2 and 7 to improve solubility.

  • Target deconvolution: Proteomic profiling to identify off-target interactions.

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